molecular formula C21H18N4O3S3 B2696160 N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-68-2

N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2696160
CAS No.: 1021251-68-2
M. Wt: 470.58
InChI Key: VZISCNHOCGJIRB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core, a bicyclic system fused with thiazole and pyrimidine rings. Key structural attributes include:

  • 3-phenyl substituent: Enhances aromatic interactions and stability.
  • Thioacetamide side chain: Linked via a sulfur atom at position 5, terminating in an N-(4-ethoxyphenyl) group, which modulates lipophilicity and steric bulk.

This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, as observed in structurally related analogs .

Properties

CAS No.

1021251-68-2

Molecular Formula

C21H18N4O3S3

Molecular Weight

470.58

IUPAC Name

N-(4-ethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O3S3/c1-2-28-15-10-8-13(9-11-15)22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

VZISCNHOCGJIRB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and ethoxyphenyl groups. The final step involves the formation of the thioacetamide linkage under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The ethoxyphenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiazolo[4,5-d]pyrimidine Derivatives

Compound Name R1 (Pyrimidine) R2 (Acetamide) Key Properties/Effects Reference
Target Compound 3-Ph, 7-oxo, 2-thioxo N-(4-ethoxyphenyl) Enhanced lipophilicity; ethoxy may improve metabolic stability -
N-Benzyl analog () 3-(4-ethoxyphenyl), 6-Me, 7-oxo N-Benzyl Increased steric bulk; methyl may reduce solubility
7-Phenyl derivative (, Cpd 19) 7-Ph, 5-thioxo Hydroxycoumarin Polar hydroxy group enhances H-bonding
  • N-(4-ethoxyphenyl) vs.
  • Methyl vs. Ethoxy : Methyl groups (e.g., in ) reduce steric hindrance but may lower metabolic resistance compared to ethoxy .

Physicochemical Properties

Table 2: Physical Data of Selected Analogs

Compound (Source) Melting Point (°C) Yield (%) Notes
Quinazolinone (, Cpd 5) 269.0 87 High mp due to H-bonding
Target Compound Not reported N/A Likely >250°C (based on analogs)
Thiazolo[3,2-a]pyrimidine () 427–428 K 78 Trimethoxy group increases crystallinity
  • Ethoxy group impact : The 4-ethoxyphenyl substituent may lower melting points slightly compared to sulfamoylphenyl derivatives (e.g., 315.5°C in , Cpd 8) due to reduced polarity .

Pharmacological Implications

  • Antimicrobial activity: Thioacetamide-containing quinazolinones () exhibit antimicrobial properties, implying the target compound may share similar mechanisms .
  • Enzyme inhibition : The thiazolo[4,5-d]pyrimidine core resembles kinase inhibitors, where sulfur atoms coordinate with metal ions in active sites .

Crystallographic Insights

  • Software reliance : SHELX programs () are widely used for refining crystal structures of similar compounds .
  • Hydrogen bonding : Analogs like ’s derivative form C–H···O bonds, creating chains along crystal axes. The target compound’s ethoxy group may participate in similar interactions .

Biological Activity

N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core linked to an ethoxyphenyl group and a thioacetamide moiety. Its molecular formula is C21H18N4O3S3C_{21}H_{18}N_{4}O_{3}S_{3}, with a molecular weight of 470.58 g/mol. The IUPAC name reflects its structural complexity:

IUPAC Name N 4 ethoxyphenyl 2 7 oxo 3 phenyl 2 sulfanylidene 6H 1 3 thiazolo 4 5 d pyrimidin 5 yl sulfanyl acetamide\text{IUPAC Name N 4 ethoxyphenyl 2 7 oxo 3 phenyl 2 sulfanylidene 6H 1 3 thiazolo 4 5 d pyrimidin 5 yl sulfanyl acetamide}

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo...) involves several key steps:

  • Formation of the Thiazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate starting materials such as 2-amino-thiazole.
  • Introduction of Ethoxy and Phenyl Groups : The ethoxy group is introduced via nucleophilic substitution methods.
  • Formation of Thioacetamide Linkage : This step typically requires specific catalysts and solvents to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology.

Research Findings and Case Studies

Several studies have investigated the biological effects of N-(4-ethoxyphenyl)-2-((7-oxo...) in different contexts:

StudyFindings
PMC7199254 Found significant cytotoxic activity against B16F10 melanoma cells with IC50 values indicating strong inhibition at low concentrations.
Benchchem Analysis Highlighted its potential as a lead compound in medicinal chemistry due to its unique structure and biological activity profiles.
J-STAGE Study Reported anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro.

Q & A

Q. How can computational modeling guide the design of more potent analogs?

  • Answer :
  • QSAR Models : Train on IC₅₀ data from analogs to predict substitutions at the 3-phenyl position .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed modifications (e.g., fluorophenyl vs. chlorophenyl) .
  • ADMET Predictions : Use SwissADME to filter candidates with poor permeability or high CYP inhibition .

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